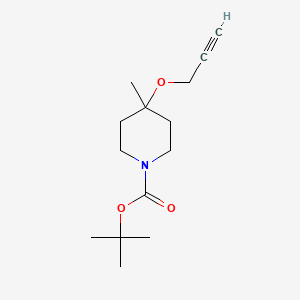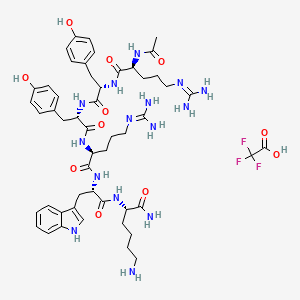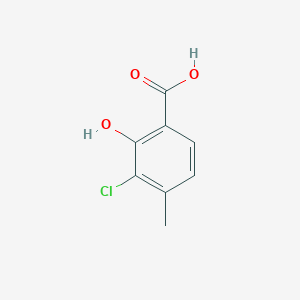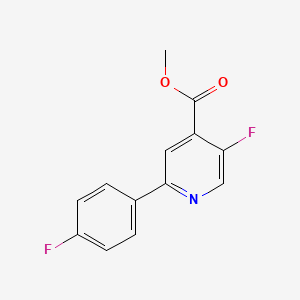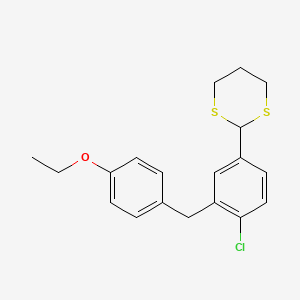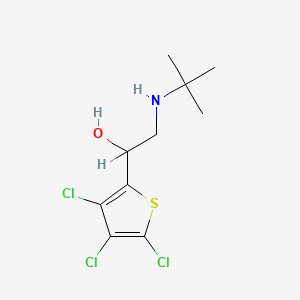
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol is a chemical compound with a complex structure that includes a tert-butylamino group, a trichlorothienyl group, and an ethanol moiety
Vorbereitungsmethoden
The synthesis of 2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol typically involves the reaction of 3,4,5-trichloro-2-thiophenecarboxaldehyde with tert-butylamine, followed by reduction with a suitable reducing agent to yield the desired ethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol can be compared with similar compounds such as:
2-(tert-Butylamino)ethanol: This compound lacks the trichlorothienyl group and has different chemical properties and applications.
2-(Butylamino)ethanol: Similar in structure but without the tert-butyl group, leading to different reactivity and uses.
3,4,5-Trichloro-2-thiophenecarboxaldehyde: The precursor in the synthesis of the target compound, with distinct chemical behavior
Eigenschaften
CAS-Nummer |
62673-51-2 |
|---|---|
Molekularformel |
C10H14Cl3NOS |
Molekulargewicht |
302.6 g/mol |
IUPAC-Name |
2-(tert-butylamino)-1-(3,4,5-trichlorothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H14Cl3NOS/c1-10(2,3)14-4-5(15)8-6(11)7(12)9(13)16-8/h5,14-15H,4H2,1-3H3 |
InChI-Schlüssel |
ANDPBRWMYZHXRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C1=C(C(=C(S1)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


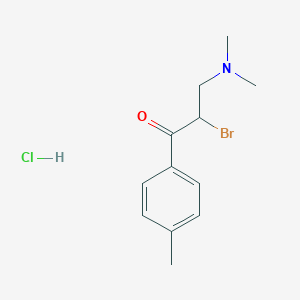
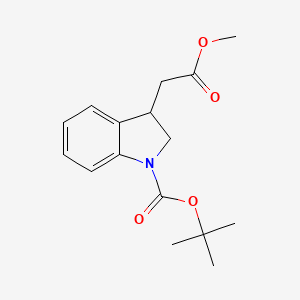
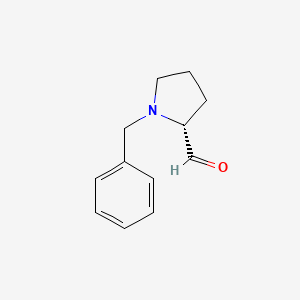
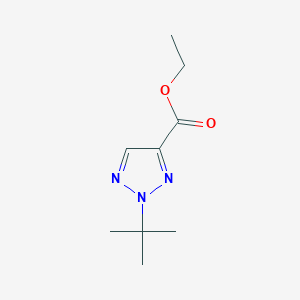


![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)

